molecular formula C33H54N6O8S B14223741 L-Methionyl-L-alanyl-L-threonyl-L-isoleucyl-L-phenylalanyl-L-isoleucine CAS No. 823197-76-8

L-Methionyl-L-alanyl-L-threonyl-L-isoleucyl-L-phenylalanyl-L-isoleucine

Cat. No.: B14223741
CAS No.: 823197-76-8
M. Wt: 694.9 g/mol
InChI Key: AGHMJLHKSGTSAB-GBCRXRTRSA-N
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Description

L-Methionyl-L-alanyl-L-threonyl-L-isoleucyl-L-phenylalanyl-L-isoleucine is a peptide composed of six amino acids: methionine, alanine, threonine, isoleucine, phenylalanine, and isoleucine. Peptides like this one are essential in various biological processes, including signaling, enzymatic activities, and structural functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Methionyl-L-alanyl-L-threonyl-L-isoleucyl-L-phenylalanyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers.

Industrial Production Methods

Industrial production of peptides like this compound involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques like HPLC.

Chemical Reactions Analysis

Types of Reactions

L-Methionyl-L-alanyl-L-threonyl-L-isoleucyl-L-phenylalanyl-L-isoleucine can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups using specific reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.

Major Products

    Oxidation: Methionine sulfoxide, methionine sulfone.

    Reduction: Free thiol groups.

    Substitution: Modified peptides with functional groups.

Scientific Research Applications

L-Methionyl-L-alanyl-L-threonyl-L-isoleucyl-L-phenylalanyl-L-isoleucine has various applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of peptide-based materials and biosensors.

Mechanism of Action

The mechanism of action of L-Methionyl-L-alanyl-L-threonyl-L-isoleucyl-L-phenylalanyl-L-isoleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • L-Methionyl-L-threonyl-L-glutamine
  • L-Methionyl-L-threonyl-L-leucyl-L-isoleucylglycyl-L-alanyl-L-alanyl-L-histidyl-L-asparaginylglyc

Uniqueness

L-Methionyl-L-alanyl-L-threonyl-L-isoleucyl-L-phenylalanyl-L-isoleucine is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties. Compared to similar peptides, it may exhibit different binding affinities, stability, and biological activities, making it valuable for targeted research and applications.

Properties

CAS No.

823197-76-8

Molecular Formula

C33H54N6O8S

Molecular Weight

694.9 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C33H54N6O8S/c1-8-18(3)25(37-32(45)27(21(6)40)39-28(41)20(5)35-29(42)23(34)15-16-48-7)31(44)36-24(17-22-13-11-10-12-14-22)30(43)38-26(33(46)47)19(4)9-2/h10-14,18-21,23-27,40H,8-9,15-17,34H2,1-7H3,(H,35,42)(H,36,44)(H,37,45)(H,38,43)(H,39,41)(H,46,47)/t18-,19-,20-,21+,23-,24-,25-,26-,27-/m0/s1

InChI Key

AGHMJLHKSGTSAB-GBCRXRTRSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CCSC)N

Origin of Product

United States

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